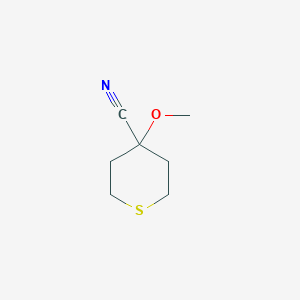![molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5](/img/structure/B1467343.png)
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Descripción general
Descripción
The compound “{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a phenyl ring, and a propan-2-yl (isopropyl) group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in various reactions under certain conditions . The phenyl and isopropyl groups may also influence the compound’s reactivity.Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Interaction
The compound's relevance in scientific research is highlighted by its structural characterization and interaction studies. For instance, the crystal structures of related triazol compounds show distinct geometric configurations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Gonzaga et al., 2016). These findings underscore the importance of structural analysis in elucidating the properties and functionalities of triazol derivatives.
Antimicrobial Activity
Another significant area of research application for triazol compounds is in the development of antimicrobial agents. Studies have synthesized novel triazol derivatives demonstrating high antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Sunitha et al., 2017). This opens avenues for further research into triazol compounds as a basis for developing new antimicrobial drugs.
Catalytic Applications
Triazol derivatives have also been explored for their catalytic capabilities, particularly in facilitating chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting the compound's utility in synthetic chemistry and potential industrial applications (Ozcubukcu et al., 2009). This showcases the versatility of triazol compounds in enhancing reaction efficiencies and selectivities.
Antitumoral and Antiviral Research
The exploration of triazol derivatives extends to their antitumoral and antiviral activities. Compounds with triazol structures have been synthesized and tested for their efficacy against various cancers and viruses, demonstrating promising results that pave the way for new treatments (Jilloju et al., 2021). This research area is particularly relevant given the ongoing need for effective antitumoral and antiviral therapeutics.
Liquid Crystal Properties
Furthermore, triazol derivatives exhibit liquid crystal behaviors, which are of interest in materials science for applications such as displays and sensors. The study of these properties contributes to the development of novel materials with tailored optical and electronic functionalities (Zhao et al., 2013).
Mecanismo De Acción
Target of action
Phenyl and 1,2,3-triazole derivatives are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of action
The interaction of these compounds with their targets often results in the inhibition of the target’s function. For example, by inhibiting CYP51, triazole derivatives can disrupt the synthesis of ergosterol, leading to damage to the fungal cell membrane and ultimately cell death .
Biochemical pathways
The primary pathway affected by these compounds is the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Pharmacokinetics
The ADME properties of these compounds can vary widely and are influenced by their chemical structure. Some triazole derivatives are known to have good oral bioavailability and can be metabolized by the liver .
Result of action
The ultimate effect of these compounds is typically the death of the fungal cells they target, due to the disruption of cell membrane integrity .
Propiedades
IUPAC Name |
[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJDBXONOSFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


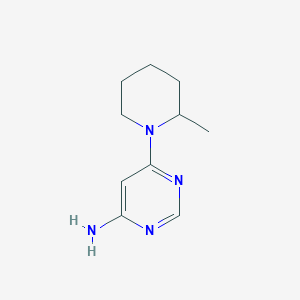
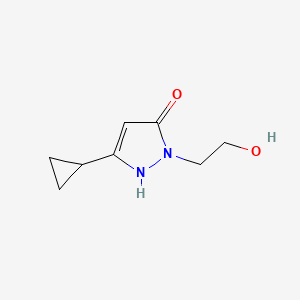
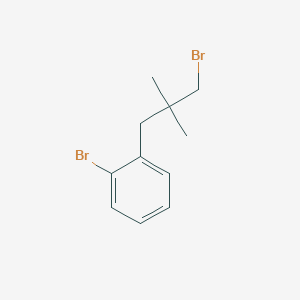
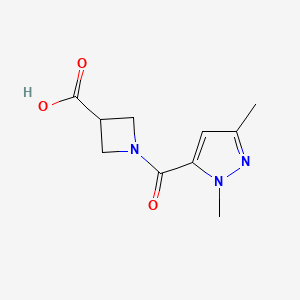
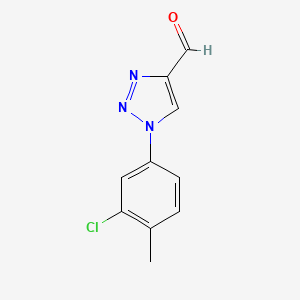
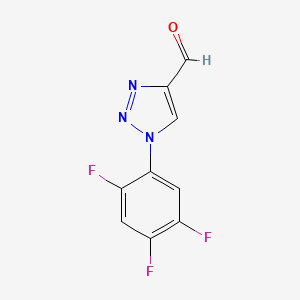
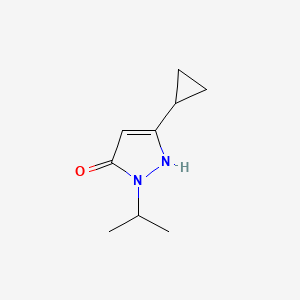

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

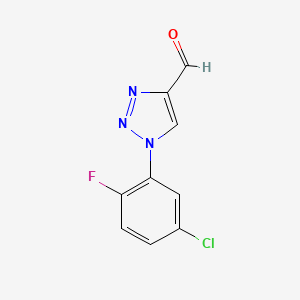
![3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1467280.png)

